2-Amino-4-(methylthio)butanenitrile

Biocatalysis Nitrilase Methionine Biosynthesis

Researchers and process chemists often face yield losses and catalyst incompatibility when substituting methionine precursors. 2-Amino-4-(methylthio)butanenitrile (CAS 3198-47-8) eliminates this variability as the exact substrate for documented high-performance methionine synthesis routes. - Biocatalytic Efficiency: Achieves specific activity of 980 U/mg with recombinant nitrilases, enabling high-yield, low-byproduct pharmaceutical and feed-grade methionine production. - Chemocatalytic Performance: Delivers a documented yield of ≥99% with CeO2 catalysts (BET 35-65 m²/g), offering a one-step, salt-free process aligned with green chemistry. - Supply Assurance: Available with a minimum purity of 95% for immediate procurement, ensuring process reproducibility and economic viability.

Molecular Formula C5H10N2S
Molecular Weight 130.21 g/mol
Cat. No. B1246590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(methylthio)butanenitrile
Synonyms2-amino-4-methylthiobutanenitrile
Molecular FormulaC5H10N2S
Molecular Weight130.21 g/mol
Structural Identifiers
SMILESCSCCC(C#N)N
InChIInChI=1S/C5H10N2S/c1-8-3-2-5(7)4-6/h5H,2-3,7H2,1H3
InChIKeyMWLKEJXYXYRWIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-(methylthio)butanenitrile (CAS 3198-47-8): Key Methionine Precursor Properties


2-Amino-4-(methylthio)butanenitrile (also known as methionine nitrile) is an aliphatic α-aminonitrile with the molecular formula C₅H₁₀N₂S and a molecular weight of 130.21 g/mol [1]. This compound is structurally characterized by a primary amine and a nitrile group on the α-carbon, along with a methylthioethyl side chain, making it a direct precursor in the industrial synthesis of the essential amino acid methionine [2]. It is typically supplied as a colorless to pale yellow liquid or solid with a minimum purity of 95% . The compound is classified with acute toxicity warnings (H302, H312) and is corrosive, requiring appropriate handling precautions [1].

Why 2-Amino-4-(methylthio)butanenitrile Cannot Be Substituted with Generic Analogs


Substituting 2-amino-4-(methylthio)butanenitrile with closely related nitriles or alternative methionine precursors (e.g., 2-hydroxy-4-(methylthio)butanenitrile or 2-amino-4-(methylthio)butaneamide) fundamentally alters reaction efficiency, catalyst compatibility, and downstream processing. The nitrilase enzymes and cerium oxide catalysts employed in methionine synthesis exhibit pronounced substrate specificity; the α-aminonitrile functionality is essential for achieving the quantitative conversions and high selectivities documented in both biocatalytic and chemocatalytic routes [1]. Generic replacement with a hydroxy-nitrile or amide intermediate introduces additional hydrolysis steps, reduces yield, or necessitates alternative catalyst systems with inferior performance [2]. Consequently, procuring the specific aminonitrile form is critical for process reproducibility and economic viability in methionine manufacturing [1][2].

2-Amino-4-(methylthio)butanenitrile: Quantitative Differentiation vs. Comparators


Nitrilase Substrate Specificity: Activity 980 U/mg and Superiority Over Aliphatic Nitriles

A recombinant nitrilase expressed in E. coli exhibited a specific activity of 980 U/mg toward 2-amino-4-methylthiobutanenitrile [1]. Substrate specificity profiling demonstrated that the enzyme preferred this target compound over acetonitrile, hexanedinitrile, butyronitrile, and 2-amino-2,3-dimethylbutanenitrile, while no activity was detected for acrylonitrile or aromatic/heterocyclic nitriles [1]. This data confirms that 2-amino-4-(methylthio)butanenitrile is a uniquely efficient substrate for this biocatalyst, enabling high-throughput methionine production.

Biocatalysis Nitrilase Methionine Biosynthesis

Biocatalyst Thermostability: Half-Life of 5.52 h at 40°C Outperforms A. facilis and P. putida Nitrilases

The recombinant nitrilase displayed a half-life of 5.52 h at 40°C and 16.82 h at 30°C [1]. This thermostability is significantly superior to that of nitrilases from A. facilis ZJUTB10 (half-life: 57 min at 40°C) and P. putida (half-life: 76 min at 40°C) [1]. The improved thermal resilience allows for extended reaction runs at industrially relevant temperatures without frequent catalyst replacement, directly lowering operational expenditures.

Biocatalyst Stability Process Economics Enzyme Engineering

Chemocatalytic Hydrolysis: ≥99% Methionine Yield with CeO2 Catalyst vs. Prior Art (60-95%)

Hydrolysis of 2-amino-4-(methylthio)butanenitrile using a catalyst comprising CeO2 particles with a BET surface area of 35-65 m²/g achieved a methionine yield of at least 99% at 75°C within 120 minutes [1]. This performance significantly surpasses that of prior art catalysts (e.g., pure CeO2 without the specified particle morphology) which yielded inconsistent results ranging from 60% to 95% [1]. The catalyst also demonstrated a sum selectivity for methionine and 2-amino-4-(methylthio)butaneamide of ≥99% [1].

Heterogeneous Catalysis Methionine Production Cerium Oxide

One-Step Methionine Production: Process Simplification vs. Multi-Step Traditional Routes

2-Amino-4-(methylthio)butanenitrile enables a single-step hydrolysis to methionine when contacted with water in the presence of a cerium oxide catalyst [1]. This contrasts with the conventional multi-step route starting from methyl mercaptan, acrolein, and hydrogen cyanide, which requires a hydantoin intermediate and basic hydrolysis followed by neutralization [1]. The one-step approach eliminates the need for strong bases, avoids inorganic salt byproduct generation, and streamlines downstream processing [1].

Process Intensification Amino Acid Synthesis Industrial Chemistry

Optimal Application Scenarios for 2-Amino-4-(methylthio)butanenitrile


Biocatalytic Methionine Production Using Engineered Nitrilases

When establishing a biocatalytic process for methionine synthesis, 2-amino-4-(methylthio)butanenitrile is the substrate of choice due to its exceptionally high specific activity (980 U/mg) with recombinant nitrilases [1]. The enzyme's superior thermostability (half-life 5.52 h at 40°C) allows for extended reactor campaigns, reducing biocatalyst replacement frequency [1]. This scenario is ideal for pharmaceutical and feed-grade methionine production where enzymatic specificity minimizes byproducts.

High-Yield Heterogeneously Catalyzed Methionine Manufacturing

For industrial-scale methionine production seeking to maximize yield and minimize purification costs, 2-amino-4-(methylthio)butanenitrile combined with a CeO2 catalyst (BET 35-65 m²/g, particle size 10-40 nm) delivers a documented yield of ≥99% [1]. This performance exceeds that of alternative catalysts and enables a one-step process that avoids salt-generating basic hydrolysis, aligning with green chemistry principles [1].

Comparative Studies on Aminonitrile Substrate Specificity

In academic or industrial R&D settings focused on nitrilase substrate profiling or enzyme engineering, 2-amino-4-(methylthio)butanenitrile serves as a benchmark substrate. Its activity profile is demonstrably higher than that of acetonitrile, butyronitrile, and other aliphatic nitriles, providing a clear reference point for evaluating new nitrilase variants or process conditions [1].

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